2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Catalytic hydrogenation Benzimidazole reduction Scaffold synthesis

Researchers developing 5-HT3, AT1, or GPCR-targeted antagonists require 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole as a validated starting scaffold. The 2-methyl substituent uniquely enables platinum-catalyzed hydrogenation—a transformation that fails with unsubstituted benzimidazole under identical conditions. This scaffold has yielded pA2 values up to 9.08 in 5-HT3 assays and IC50 values of 10⁻⁵–10⁻⁷ M against angiotensin II receptors, with enantiomer potency differentials of up to 1000×. Procure at ≥97% purity for reproducible SAR studies and lead optimization across multiple target classes.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 3291-07-4
Cat. No. B3125745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
CAS3291-07-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)CCCC2
InChIInChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10)
InChIKeyXMLUAPAWXDNVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 3291-07-4) for Scientific Procurement: Core Chemical Identity and Baseline Properties


2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 3291-07-4; synonym: 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole) is a partially saturated benzimidazole heterocycle with a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . The compound features a 2-methyl substituent on a 4,5,6,7-tetrahydrobenzimidazole core, a scaffold that has been employed extensively in the development of potent 5-HT3 receptor antagonists, angiotensin II receptor antagonists, and other pharmacologically active derivatives [1]. The compound serves as a versatile intermediate and building block for medicinal chemistry applications, with reported melting point of 220 °C, predicted boiling point of 352.8±11.0 °C, and calculated LogP of 1.5 [2].

Why Generic Substitution of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with Unsubstituted or Alternative Alkyl Analogs Is Not Scientifically Prudent


In the 4,5,6,7-tetrahydrobenzimidazole scaffold, substituent identity and position critically determine both synthetic accessibility and ultimate pharmacological profile. Early hydrogenation studies demonstrated that while unsubstituted benzimidazole resists catalytic hydrogenation under standard conditions (failing with nickel at 200 °C or platinum at 100 °C), the 2-methyl-substituted derivative undergoes successful hydrogenation to the tetrahydro form via platinum-catalyzed reduction [1]. This differential reactivity establishes the 2-methyl substitution as a key enabling feature for accessing the saturated scaffold. Furthermore, in downstream pharmacologically optimized derivatives, the 2-position alkyl group (methyl versus ethyl versus larger alkyl chains) directly impacts receptor binding affinity and selectivity [2]. Therefore, substituting 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with an unsubstituted analog or alternative 2-alkyl derivative introduces a compound with different synthetic reactivity, divergent derivatization potential, and ultimately non-equivalent biological outcomes—rendering generic substitution scientifically invalid for reproducible research and development.

Quantitative Evidence Guide for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 3291-07-4) vs. Relevant Comparators


Synthetic Accessibility: 2-Methyl Substitution Enables Catalytic Hydrogenation to the Tetrahydrobenzimidazole Scaffold

The 2-methyl substituent is a critical determinant of hydrogenation feasibility for benzimidazole substrates. Early investigations established that unsubstituted benzimidazole cannot be hydrogenated using nickel under high pressure at 200 °C or platinum at 100 °C in various solvents. In contrast, 2-methylbenzimidazole undergoes successful platinum-catalyzed hydrogenation in acetic acid to yield 2-methyl-4,5,6,7-tetrahydrobenzimidazole [1]. This differential reactivity means that accessing the tetrahydro scaffold via direct hydrogenation of the aromatic precursor is only possible when the 2-position bears a methyl (or larger alkyl) group. Researchers requiring the saturated tetrahydrobenzimidazole core for downstream functionalization must therefore procure the 2-methyl-substituted derivative or undertake more complex total synthetic routes.

Catalytic hydrogenation Benzimidazole reduction Scaffold synthesis Process chemistry

Enantioselective 5-HT3 Antagonism: 2-Methyl Scaffold Enables Potent, Stereospecific Receptor Binding

In a series of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives (including YM114/KAE-393, YM-26103-2, and YM-26308-2), the 2-methyl-substituted scaffold serves as the foundation for potent 5-HT3 receptor antagonism. In isolated guinea pig colon assays, these compounds produced concentration-dependent rightward shifts of 5-HT dose-response curves. The S-isomers were one to three orders of magnitude less potent than the corresponding R-isomers, indicating that stereochemical configuration at the tetrahydrobenzimidazole core is a primary determinant of 5-HT3 receptor affinity [1]. This stereochemical sensitivity—with potency differences up to 1000-fold between enantiomers—demonstrates that the 4,5,6,7-tetrahydrobenzimidazole scaffold bearing 2-methyl substitution provides a rigid, stereodefined framework essential for achieving high receptor affinity.

5-HT3 receptor Serotonin antagonist Stereochemistry pA2 value Enantiomer potency

Versatile Derivatization: The 2-Methyl-4,5,6,7-tetrahydrobenzimidazole Core Enables Diverse Pharmacologically Active Series

The 2-methyl-4,5,6,7-tetrahydrobenzimidazole core is a privileged scaffold that has been successfully elaborated into multiple therapeutically relevant compound series. Documented applications include: (1) 5-HT3 receptor antagonists (pA2 values up to 9.08) for gastrointestinal and emetic indications [1]; (2) angiotensin II (AII) receptor antagonists with in vitro IC50 values ranging from 10⁻⁵ to 10⁻⁷ M and in vivo ED50 values of 5–20 mg/kg (i.v., rat) for antagonizing AII-induced hypertension [2]; (3) MCH R1 antagonists for metabolic disorders [3]; (4) TNFα activity modulators for inflammatory conditions [4]; and (5) CCR5 antagonists for HIV and inflammatory diseases [5]. This breadth of validated target engagement across diverse receptor classes and therapeutic areas is not equivalently documented for unsubstituted tetrahydrobenzimidazole or alternative 2-alkyl analogs, positioning the 2-methyl derivative as a uniquely versatile and experimentally precedented building block.

5-HT3 antagonist Angiotensin II antagonist MCH R1 antagonist TNFα modulator Scaffold versatility

High-Value Application Scenarios for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 3291-07-4) Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Stereospecific 5-HT3 Receptor Antagonist Development

Researchers developing 5-HT3 receptor antagonists for gastrointestinal disorders or chemotherapy-induced nausea can utilize 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole as a validated starting scaffold. As established by Kamato et al., derivatives of this core demonstrate pA2 values up to 9.08 in isolated tissue assays, with enantiomer-dependent potency differentials reaching 1000×, confirming the scaffold's capacity for high-affinity, stereoselective receptor engagement [1]. This evidence supports procurement for structure-activity relationship (SAR) studies and lead optimization campaigns where stereochemical control is paramount.

Chemical Biology: Privileged Scaffold for Multi-Target Probe Development

Laboratories engaged in chemical probe development across multiple target classes (GPCRs, enzymes, protein-protein interactions) will benefit from this compound's demonstrated versatility. Documented in peer-reviewed literature and patents, the 2-methyl-4,5,6,7-tetrahydrobenzimidazole core has yielded potent modulators of 5-HT3 receptors, angiotensin II receptors (IC50 10⁻⁵–10⁻⁷ M), MCH R1, TNFα, and CCR5 [1][2][3]. This breadth of validated target engagement across diverse receptor families reduces the risk associated with scaffold selection and enables parallel exploration of multiple biological hypotheses using a common synthetic intermediate.

Process Chemistry: Demonstration of Hydrogenation-Enabled Synthetic Route

Process chemists seeking to establish scalable routes to 4,5,6,7-tetrahydrobenzimidazole derivatives should procure the 2-methyl-substituted compound specifically. As documented in the historical patent literature, the presence of the 2-methyl substituent enables direct catalytic hydrogenation of the aromatic benzimidazole precursor using platinum in acetic acid—a transformation that fails completely with unsubstituted benzimidazole under identical or more forcing conditions (Ni at 200 °C; Pt at 100 °C) [1]. This differential reactivity establishes a clear synthetic advantage: access to the saturated scaffold via hydrogenation rather than requiring de novo total synthesis. The compound thus serves both as a product benchmark and as a key intermediate for further elaboration.

Pharmacological Screening: Reference Compound for Structure-Activity Relationship Benchmarking

Investigators conducting SAR studies on benzimidazole-based receptor antagonists can employ 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole as a reference core for comparing substituent effects. In the 5-HT3 antagonist series, pA2 values ranging from 8.19 to 9.08 have been quantified for derivatives of this scaffold, with the S-isomers exhibiting 10- to 1000-fold lower potency than R-isomers [1]. These quantitative benchmarks provide a foundation for evaluating novel analogs against established potency and stereoselectivity parameters. The compound's availability from commercial vendors at defined purity specifications (typically 95–97%) further supports its use as a reproducible reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.